molecular formula C25H20N4O2S B2918444 2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one CAS No. 1357741-25-3

2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one

Cat. No.: B2918444
CAS No.: 1357741-25-3
M. Wt: 440.52
InChI Key: UOBPQDGTGAFHGN-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a phthalazinone core, and both ethyl and methylsulfanyl phenyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the oxadiazole ring, which is then coupled with the phthalazinone core. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. .

Scientific Research Applications

2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. It can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-3-16-8-12-18(13-9-16)29-25(30)21-7-5-4-6-20(21)22(27-29)24-26-23(28-31-24)17-10-14-19(32-2)15-11-17/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBPQDGTGAFHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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